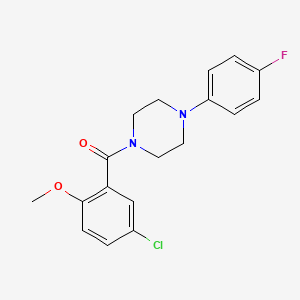

![molecular formula C19H22FN3O2S B5545634 (1S*,5R*)-6-[(4-氟苯氧基)乙酰基]-3-(1,3-噻唑-4-基甲基)-3,6-二氮杂双环[3.2.2]壬烷](/img/structure/B5545634.png)

(1S*,5R*)-6-[(4-氟苯氧基)乙酰基]-3-(1,3-噻唑-4-基甲基)-3,6-二氮杂双环[3.2.2]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is of significant interest due to its complex bicyclic structure and potential interactions with biological targets, such as nicotinic acetylcholine receptors. This compound belongs to a class of chemicals that have been explored for their unique chemical and physical properties, contributing to various potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves multi-step chemical reactions, incorporating elements such as the Mannich reaction to introduce N,S-containing heterocycles into the bicyclic framework. Techniques such as aminomethylation of precursors, direct fluorination of monoquaternary salts, and photochemical generation of vinylketen from precursors have been reported as methods to synthesize diazabicyclo[nonane] derivatives with varying substituents (Eibl et al., 2013), (Dotsenko et al., 2007), (Banks et al., 1996).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are critical tools for analyzing the molecular structure of bicyclic compounds. These techniques have been used to determine the conformation and configuration of diazabicyclo[nonane] derivatives, revealing the influence of substituents on the molecule's geometry and electronic structure (Cadenas‐Pliego et al., 1993), (Vijayakumar et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of the compound can be influenced by the presence of functional groups such as the fluorophenoxy acetyl and thiazol-4-ylmethyl groups. These groups may participate in various chemical reactions, including electrophilic substitutions, nucleophilic additions, and ring transformations. The compound's bicyclic structure also allows for unique reactivity patterns, potentially leading to novel derivatives with interesting biological or physical properties.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and substituents, which can affect the compound's phase behavior, stability, and interactions with solvents or biological molecules.

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, are crucial for its potential applications. The presence of heteroatoms and the bicyclic framework contribute to its chemical versatility, enabling its use in diverse chemical reactions and as a scaffold for further functionalization.

For a deeper understanding and detailed experimental procedures, the following references provide comprehensive insights into the synthesis, structure, and properties of related bicyclic compounds and derivatives:

- (Eibl et al., 2013)

- (Dotsenko et al., 2007)

- (Banks et al., 1996)

- (Cadenas‐Pliego et al., 1993)

- (Vijayakumar et al., 2005)

科学研究应用

与烟碱型乙酰胆碱受体 (nAChRs) 的相互作用

与查询化合物密切相关的 3,7-二氮杂双环[3.3.1]壬烷骨架已显示出与烟碱型乙酰胆碱受体 (nAChRs) 的相互作用。对该骨架的修饰,例如实施具有氢键受体功能的羧酰胺基序,已导致对 α4β2(∗) nAChRs 具有更高亲和力和亚型选择性的化合物。这表明在针对神经系统疾病的特定 nAChR 亚型的药物设计中具有潜在应用。对表达各种 nAChR 亚型的非洲爪蟾卵母细胞进行的电生理研究揭示了该骨架衍生物的多样激活谱,表明其在药物设计中的多功能性 (Eibl 等,2013).

亲电氟化试剂

另一项研究重点介绍了 1-烷基-4-氟-1,4-二氮杂双环[2.2.2]辛烷盐的合成和应用,这些盐可用作位点选择性亲电氟化试剂。这些化合物通过促进各种有机底物的氟化,可以成为开发新型氟化药物、农用化学品和材料科学应用的关键。这些试剂在温和条件下以良好的区域选择性生成产物,为氟化化学开辟了新途径 (Banks 等,1996).

新型杂环的合成

曼尼希反应在合成新的官能取代的 3,7-二氮杂双环[3.3.1]壬烷衍生物中的作用是另一个感兴趣的领域。特定底物的氨基甲基化导致这些新型杂环,展示了该骨架在为潜在药理应用创造多样化学实体方面的多功能性。此类合成方法扩展了开发具有治疗价值的化合物的工具包,特别是在中枢神经系统疾病和癌症领域 (Dotsenko 等,2007).

对癌细胞的细胞毒活性

对源自类似骨架的双环 σ 受体配体的研究发现了对人肿瘤细胞系具有显着细胞毒活性的化合物。这表明在癌症治疗中具有潜在应用,其中 σ 受体的选择性激活可能被用来靶向和杀死癌细胞。这些化合物在特定癌细胞系(例如小细胞肺癌细胞系 A-427)中阻止细胞生长的能力,表明在开发新的抗癌剂方面是一个有希望的领域 (Geiger 等,2007).

属性

IUPAC Name |

2-(4-fluorophenoxy)-1-[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2S/c20-15-2-5-18(6-3-15)25-11-19(24)23-8-14-1-4-17(23)10-22(7-14)9-16-12-26-13-21-16/h2-3,5-6,12-14,17H,1,4,7-11H2/t14-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOWBELCFKOYQD-WMLDXEAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1CN2C(=O)COC3=CC=C(C=C3)F)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1CN2C(=O)COC3=CC=C(C=C3)F)CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)